molecular formula C18H22N2O4S B11794437 2-(4-(4-Ethoxy-3-methylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid

2-(4-(4-Ethoxy-3-methylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid

Cat. No.: B11794437
M. Wt: 362.4 g/mol
InChI Key: HQOQXTFYRCJBOQ-UHFFFAOYSA-N
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Description

2-(4-(4-Ethoxy-3-methylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is a thiazole-derived compound featuring a substituted phenyl group (4-ethoxy-3-methylphenyl) at the 4-position of the thiazole ring and an isobutyramido group at the 2-position. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacological properties.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[4-(4-ethoxy-3-methylphenyl)-2-(2-methylpropanoylamino)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C18H22N2O4S/c1-5-24-13-7-6-12(8-11(13)4)16-14(9-15(21)22)25-18(19-16)20-17(23)10(2)3/h6-8,10H,5,9H2,1-4H3,(H,21,22)(H,19,20,23)

InChI Key

HQOQXTFYRCJBOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Ethoxy-3-methylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Isobutyramido Group: The isobutyramido group can be attached through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Ethoxy-3-methylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, hydroxides, or amines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-(4-Ethoxy-3-methylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(4-Ethoxy-3-methylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Aryl Substituents

Compound 9 Series ()

A series of thiazole-triazole hybrids (e.g., compounds 9a–9e) shares structural motifs with the target compound. Key differences include:

  • Substituent Variations: Compounds 9a–9e feature benzimidazole-linked phenoxymethyl triazole groups, whereas the target compound has a simpler thiazole-acetic acid backbone.
Ethyl 2-(2-(4-Methoxyphenyl)thiazol-4-yl)acetate ()
  • Functional Group Differences : The ethoxy group in the target compound vs. a methoxy group in this analogue.
  • Acid vs. Ester : The acetic acid moiety (target) vs. an ethyl ester group affects solubility and bioavailability. Esters are typically more lipophilic, whereas carboxylic acids enhance aqueous solubility .
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic Acid ()
  • Core Structure: A thiazolidinone ring with a sulfanylidene group differs from the target’s thiazole-acetic acid.
  • Substituent Effects: The ethoxy-2-methylphenyl group in both compounds suggests similar electronic properties, but the pyrazole and thiazolidinone moieties may alter steric interactions .

Physicochemical Properties

Property Target Compound Compound 9c () Ethyl 2-(2-(4-Methoxyphenyl)thiazol-4-yl)acetate ()
Molecular Weight Not reported ~500–550 g/mol (estimated) 277.34 g/mol
Solubility Likely polar (acetic acid group) No data Lipophilic (ester group)
Key Functional Groups Acetic acid, isobutyramido, ethoxy-methylphenyl Bromophenyl, triazole-benzimidazole Methoxyphenyl, ethyl ester

Critical Analysis of Evidence Limitations

  • Data Gaps: No direct data on the target compound’s synthesis, melting point, or biological activity. Comparisons rely on structural extrapolation.
  • Contradictions : While some analogues (e.g., compound 9c) have docking data, others lack mechanistic or toxicity profiles, complicating predictive analysis .

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